![molecular formula C26H24ClN3O5 B11287956 N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11287956.png)
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a methoxyphenyl group attached to an imidazolidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups can be attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone core can be reduced to form a more saturated ring system.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a more saturated imidazolidinone ring.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: is similar to other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H24ClN3O5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O5/c1-34-21-12-6-17(7-13-21)16-29-23(15-24(31)28-19-10-8-18(27)9-11-19)25(32)30(26(29)33)20-4-3-5-22(14-20)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
NVHXMIBEFPPQGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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